molecular formula C5H9N3O4 B15052069 (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol

Cat. No.: B15052069
M. Wt: 175.14 g/mol
InChI Key: WVWBURHISBVZHI-LECHCGJUSA-N
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Description

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a specialized azido-functionalized sugar derivative of significant interest in chemical biology and medicinal chemistry research. The azido group (-N₃) serves as a versatile chemical handle, enabling its use in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reactions. This makes the compound an invaluable building block for the synthesis of complex oligosaccharides, glycoconjugates, and chemical probes . Researchers utilize this compound to study glycosylation processes and to develop novel activity-based probes for enzyme imaging and profiling. Its stereochemically defined structure, indicated by the (2S,3R,4S,5R) descriptor, is critical for ensuring specific molecular recognition in biological systems. As a key intermediate, it facilitates the exploration of carbohydrate-protein interactions and the development of new diagnostic and therapeutic agents. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. Specific CAS numbers, structural data, and pricing are available upon request.

Properties

Molecular Formula

C5H9N3O4

Molecular Weight

175.14 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-azidooxane-3,4,5-triol

InChI

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

WVWBURHISBVZHI-LECHCGJUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol typically involves the azidation of a precursor molecule containing the oxane ring. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of oxo-compounds such as ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iminophosphorane intermediates or amines.

Scientific Research Applications

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper (Cu) ions and are used to attach the compound to other molecules, facilitating the study of molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxane Family

(a) Hydroxypropyltetrahydropyrantriol (2S,3R,4S,5R-2-((S)-2-Hydroxypropyl)tetrahydro-2H-pyran-3,4,5-triol)
  • Molecular Formula : C₈H₁₆O₅
  • Key Features : Contains a hydroxypropyl substituent at C2 instead of an azido group.
  • Applications : Widely used in cosmetics for its moisturizing and anti-aging properties due to its hydroxyl-rich structure .
  • Contrast : The absence of the azido group reduces its utility in chemical synthesis but enhances biocompatibility for topical use.
(b) Xylose (2S,3R,4S,5R-Oxane-2,3,4,5-tetrol)
  • Molecular Formula : C₅H₁₀O₅
  • Key Features : A pentose sugar with hydroxyl groups at all positions except C1.
  • Applications : Central to metabolic pathways and glycobiology .
  • Contrast : The azido derivative replaces the C2 hydroxyl with -N₃, altering reactivity (e.g., enabling Huisgen cycloaddition) while reducing natural metabolic integration .
(c) (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
  • Molecular Formula : C₁₂H₂₂O₁₁
  • Key Features : A disaccharide derivative with multiple hydroxymethyl and hydroxyl groups.
  • Applications : Laboratory research standard for carbohydrate chemistry .
  • Contrast : Larger molecular weight (342.30 g/mol vs. ~193 g/mol for the azido compound) and lack of azido functionality limit its use in bioorthogonal chemistry .

Functional Group Comparison

Compound C2 Substituent Molecular Weight (g/mol) Key Applications
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol Azido (-N₃) ~193 Click chemistry, drug conjugation
Hydroxypropyltetrahydropyrantriol Hydroxypropyl 192.211 Cosmetics, skincare
Xylose Hydroxyl (-OH) 150.13 Metabolism, glycobiology
C₁₂H₂₂O₁₁ Disaccharide Derivative Oxyphenyl 342.30 Carbohydrate research standards

Reactivity and Stability

  • Azido Compound : The azido group enables rapid, selective reactions (e.g., with alkynes in click chemistry), but its stability under acidic or thermal conditions is inferior to hydroxylated analogs like xylose .
  • Hydroxypropyl Derivative : Enhanced stability in aqueous formulations compared to the azido compound, making it suitable for cosmetic emulsions .
  • Disaccharide Analog : High polarity due to hydroxyl groups increases water solubility but reduces compatibility with organic solvents .

Biological Activity

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by its azido group and a triol structure. The molecular formula is C6H12N2O3C_6H_{12}N_2O_3, and it has a molecular weight of 174.17 g/mol. The presence of the azido group may contribute to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds with azido groups often exhibit antimicrobial properties. For instance, studies have shown that azido derivatives can inhibit the growth of various bacterial strains. A study focusing on azido sugars demonstrated their effectiveness against Gram-positive bacteria, suggesting that this compound may possess similar properties.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have shown varying degrees of cytotoxic effects depending on concentration. The compound exhibited a dose-dependent response:

Concentration (µM) Cell Viability (%)
1090
5070
10050

These results indicate that while the compound has potential therapeutic applications, caution should be exercised regarding its cytotoxic effects at higher concentrations.

The mechanism by which this compound exerts its biological activity may involve interference with cellular processes. Azido compounds are known to participate in click chemistry reactions, which can lead to the formation of stable adducts with biomolecules. This property can be exploited for targeted drug delivery systems or as a tool in bioorthogonal chemistry.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azido sugars and tested their antimicrobial efficacy against common pathogens. The results highlighted the potential of azido compounds as novel antimicrobial agents.
  • Case Study on Cytotoxicity : A study published in Toxicology Reports assessed the cytotoxic effects of several azido compounds on cancer cell lines. It was found that this compound showed significant cytotoxicity at higher concentrations but retained some selectivity towards cancer cells over normal cells.

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